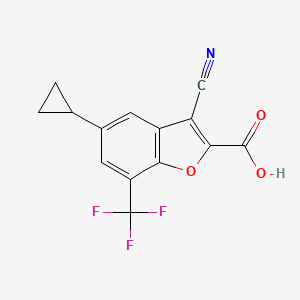

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid

Description

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid is a benzofuran-based compound featuring a cyano group at position 3, a cyclopropyl substituent at position 5, and a trifluoromethyl group at position 5.

Properties

Molecular Formula |

C14H8F3NO3 |

|---|---|

Molecular Weight |

295.21 g/mol |

IUPAC Name |

3-cyano-5-cyclopropyl-7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C14H8F3NO3/c15-14(16,17)10-4-7(6-1-2-6)3-8-9(5-18)12(13(19)20)21-11(8)10/h3-4,6H,1-2H2,(H,19,20) |

InChI Key |

OOSRLMCTUYUNLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(C(=C2)C(F)(F)F)OC(=C3C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s benzofuran core and trifluoromethyl group are shared with several analogs, but its unique substitution pattern distinguishes it from others. Below is a comparative analysis with key analogs:

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid (HR418382)

- Molecular Formula: C₁₀H₆F₃NO₃

- Molecular Weight : 245.15 g/mol

- Key Features: Amino group at position 3 (vs. cyano in the target compound). Trifluoromethyl group at position 6 (vs. position 7). Absence of cyclopropyl substituent.

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₄H₉F₆N₂O₂ (inferred from LCMS m/z 366 [M+H]⁺)

- Key Features :

- Pyrimidine core (vs. benzofuran).

- Dual trifluoromethyl groups on pyridine and pyrimidine rings.

- Ethyl ester functional group (vs. carboxylic acid).

- Analytical Data :

(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

- Key Features :

- Complex polycyclic scaffold (pyridopyridazine) fused with a trifluoromethyl-substituted furan.

- Fluorophenyl and hydroxypyridazine moieties.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Functional Groups | Notable Applications |

|---|---|---|---|---|---|

| Target Compound | Benzofuran | 3-Cyano, 5-cyclopropyl, 7-CF₃ | ~289 (estimated) | Carboxylic acid | Drug discovery (hypothetical) |

| 3-Amino-6-CF₃-benzofuran-2-carboxylic acid | Benzofuran | 3-Amino, 6-CF₃ | 245.15 | Carboxylic acid | Pharmaceutical intermediate |

| Pyrimidine-pyridine derivative | Pyrimidine/Pyridine | 4-(6-CF₃-pyridin-3-yl), 2-CF₃ | 366 | Ethyl ester | Kinase inhibitors (potential) |

| Pyridopyridazine-furan hybrid | Pyridopyridazine | 3-Fluorophenyl, 2-CF₃-furan, hydroxy | ~450 (estimated) | Carboxamide, hydroxy | Therapeutic candidates |

Key Differentiators of the Target Compound

Cyclopropyl Substituent : Enhances steric bulk and metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) in analogs .

Spatial Arrangement : The trifluoromethyl group at position 7 (vs. 6 in HR418382) may alter π-π stacking or hydrophobic interactions in biological targets.

Research Implications and Limitations

- Trifluoromethyl Groups : Improve bioavailability and resistance to oxidative metabolism .

- Benzofuran Scaffolds : Widely used in COX-2 inhibitors and antiviral agents .

Limitations : Direct comparative pharmacological or synthetic data are absent in open-source literature. Further experimental studies (e.g., SAR analyses, solubility assays) are required to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.